molecular formula C14H15N3O5 B3197453 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde CAS No. 1005612-25-8

4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde

Cat. No.: B3197453
CAS No.: 1005612-25-8
M. Wt: 305.29 g/mol
InChI Key: YMGIQDAWLMZTLK-UHFFFAOYSA-N
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Description

4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring substituted with nitro and methyl groups, a methoxy group, and an aldehyde functional group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the pyrazole core. The nitration and methylation of the pyrazole ring are crucial steps, followed by the introduction of the methoxy and aldehyde groups. Reaction conditions such as temperature, solvent choice, and catalysts play a significant role in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast, including its use as a probe in biochemical assays and as a building block for bioactive molecules. Its interaction with biological targets can be studied to understand its potential therapeutic effects.

Medicine: In the medical field, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its mechanism of action and efficacy in disease models is ongoing.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its incorporation into various formulations can enhance the performance and durability of products.

Mechanism of Action

The mechanism by which 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The nitro group and the aldehyde functionality play key roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

  • 4-Methoxybenzaldehyde

  • 3,5-Dimethyl-4-nitro-1H-pyrazole

Uniqueness: 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde stands out due to its combination of functional groups and structural complexity. This uniqueness allows for a broader range of chemical reactions and biological activities compared to simpler pyrazole derivatives.

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Properties

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-9-14(17(19)20)10(2)16(15-9)8-22-12-5-4-11(7-18)6-13(12)21-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGIQDAWLMZTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=C(C=C(C=C2)C=O)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde
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4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde
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4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde
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4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde
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4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde
Reactant of Route 6
4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde

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